甲基二氢乳清酸

描述

Methyl dihydroorotate (MDO) is an important intermediate in the pyrimidine biosynthesis pathway and is an important component in the synthesis of nucleotides. MDO is a methyl ester of dihydroorotic acid (DHO). It is a colorless, water-soluble, crystalline solid with a molecular weight of 134.11 g/mol. MDO is synthesized from DHO and methanol in a two-step reaction.

科学研究应用

DPYD 启动子的甲基化和癌症治疗: DPYD 启动子区域的甲基化可能调节二氢嘧啶脱氢酶 (DPD) 活性,影响癌症患者中的 5-氟尿嘧啶 (5-FU) 毒性 (Ezzeldin, Lee, Mattison, & Diasio, 2005).

甲基杆菌在生物技术中的应用: 该生物体的甲基营养性对于从甲醇等可再生资源中生产增值产品具有重要意义 (Ochsner, Sonntag, Buchhaupt, Schrader, & Vorholt, 2014).

治疗开发: 选择性抑制二氢乳清酸脱氢酶 (DHODH) 在治疗癌症、免疫疾病和感染方面显示出前景 (Reis, Calil, Feliciano, Pinheiro, & Nonato, 2017).

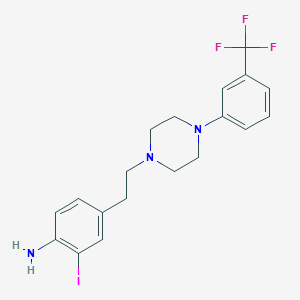

抑制人二氢乳清酸脱氢酶: 5-环丙基-2-(4-(2,6-二氟苯氧基)-3-异丙氧基-5-甲基-1H-吡唑-1-基)-3-氟吡啶等某些化合物抑制人 DHODH,这可能在药物化学中很有用 (Lucas-Hourani et al., 2015).

线粒体酶研究: 牛肝线粒体二氢乳清酸脱氢酶(一种二氢乳清酸:泛醌氧化还原酶)已被研究其特异性和底物氧化速率 (Hines, Keys, & Johnston, 1986).

中枢神经系统作用: 含有二氢乳清酸的促甲状腺激素释放激素类似物(如 TA-0910)显示出显着的中枢神经系统作用 (Suzuki, Sugano, Matsumoto, Yamamura, & Ishida, 1990).

嘧啶生物合成: 二氢乳清酸脱氢酶位于线粒体的外部膜上,在嘧啶生物合成中起着至关重要的作用 (Chen & Jones, 1976).

抗关节炎潜力: 作为人 DHODH 的有效抑制剂,亚甲基二肼基取代的噻唑衍生物显示出潜在的抗关节炎作用 (Li et al., 2015).

抗疟疾药物: 抑制二氢乳清酸酶和二氢乳清酸脱氢酶的乳清酸类似物是潜在的抗疟疾药物 (Krungkrai, Krungkrai, & Phakanont, 1992).

抗病毒特性: 2-(3-烷氧基-1H-吡唑-1-基)嘧啶类显示出有希望的抗病毒特性,显着抑制人 DHODH (Munier-Lehmann et al., 2015).

作用机制

Target of Action

The primary target of Methyl dihydroorotate is the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It catalyzes the fourth step in this pathway, which involves the oxidation of dihydroorotate to orotate .

Mode of Action

Methyl dihydroorotate interacts with DHODH, inhibiting its function . This can have significant effects on cellular processes that rely on these molecules, such as DNA and RNA synthesis .

Biochemical Pathways

The inhibition of DHODH by Methyl dihydroorotate affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides cytosine, thymine, and uracil, which are essential components of DNA and RNA. By inhibiting DHODH, Methyl dihydroorotate disrupts this pathway, leading to a decrease in the production of these nucleotides .

Pharmacokinetics

The pharmacokinetics of other dhodh inhibitors have been investigated . These studies suggest that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of food, and individual patient characteristics .

Result of Action

The inhibition of DHODH by Methyl dihydroorotate leads to a decrease in the production of pyrimidine nucleotides . This can result in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death . This mechanism of action has been exploited in the development of therapeutics for conditions such as cancer .

Action Environment

The action, efficacy, and stability of Methyl dihydroorotate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient characteristics, such as genetic variations affecting drug metabolism, can also influence the action of Methyl dihydroorotate

安全和危害

未来方向

Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .

生化分析

Biochemical Properties

Methyl dihydroorotate interacts with the enzyme DHODH, a flavin-dependent mitochondrial enzyme . DHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This interaction is crucial for the de novo synthesis of pyrimidine .

Cellular Effects

Methyl dihydroorotate, through its interaction with DHODH, influences various cellular processes. The activity of DHODH is linked to the mitochondrial respiratory chain in cancer cells . Inhibition of DHODH reduces mitochondrial respiration, promotes glycolysis, and enhances GLUT4 translocation to the cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of action of Methyl dihydroorotate involves its conversion to orotate by DHODH . This process is part of the de novo pyrimidine synthesis pathway, which is crucial for cell proliferation .

Temporal Effects in Laboratory Settings

The inhibition of DHODH, which uses Methyl dihydroorotate as a substrate, has been shown to lead to the depletion of intracellular pyrimidine pools, affecting cellular function .

Dosage Effects in Animal Models

The inhibition of DHODH, which Methyl dihydroorotate interacts with, has been shown to have effects on pancreatic cells and improve metabolic balance in db/db mice, a model for obesity-induced diabetes .

Metabolic Pathways

Methyl dihydroorotate is involved in the de novo pyrimidine synthesis pathway . It is converted to orotate by DHODH, a process that is linked to the mitochondrial respiratory chain .

Transport and Distribution

Dhodh, the enzyme it interacts with, is located in the inner membrane of mitochondria .

Subcellular Localization

Methyl dihydroorotate is likely to be found in the mitochondria, given that the enzyme it interacts with, DHODH, is located in the inner membrane of mitochondria . The activity of DHODH is linked to the mitochondrial respiratory chain .

属性

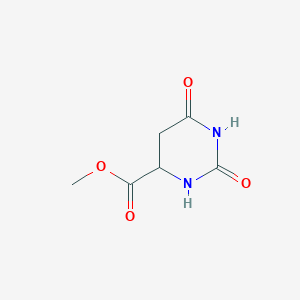

IUPAC Name |

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRONAYCHITNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341654 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23903-57-3 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)